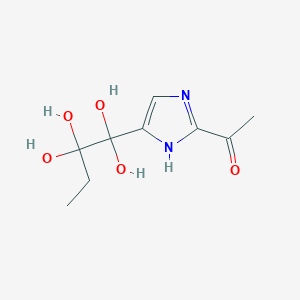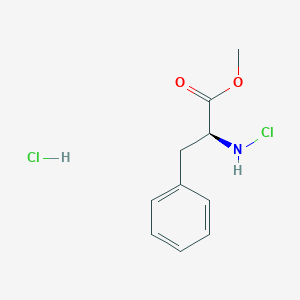
methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a methyl ester of L-phenylalanine, where a chlorine atom is substituted on the phenyl ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, chloro-, methyl ester, hydrochloride typically involves the esterification of L-phenylalanine with methanol in the presence of a suitable catalyst, followed by chlorination. The reaction conditions often include:
Esterification: L-phenylalanine is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form L-phenylalanine methyl ester.
Chlorination: The methyl ester is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom on the phenyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the chlorinated ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods for L-Phenylalanine, chloro-, methyl ester, hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Phenylalanine, chloro-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phenylalanine derivatives.
Hydrolysis: The major product is L-phenylalanine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
L-Phenylalanine, chloro-, methyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of L-Phenylalanine, chloro-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The chlorine substitution on the phenyl ring can influence its binding affinity and specificity for certain enzymes and receptors.
類似化合物との比較
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar structure but without the chlorine substitution.
4-Chloro-DL-phenylalanine methyl ester hydrochloride: A racemic mixture with a similar structure but different stereochemistry.
N-methyl-L-phenylalanine: A derivative with a methyl group on the nitrogen atom.
Uniqueness
L-Phenylalanine, chloro-, methyl ester, hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to its non-chlorinated counterparts. This substitution can enhance its reactivity in certain chemical reactions and influence its interactions with biological targets.
特性
IUPAC Name |
methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12-11)7-8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEIINDBBKJXOD-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
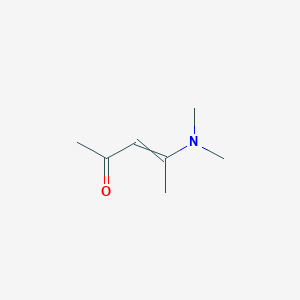
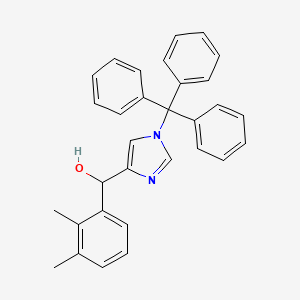
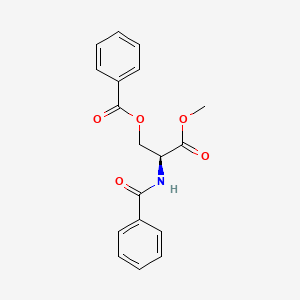

![sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8065792.png)

![Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B8065807.png)

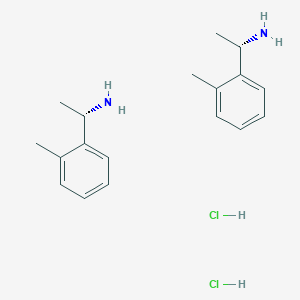
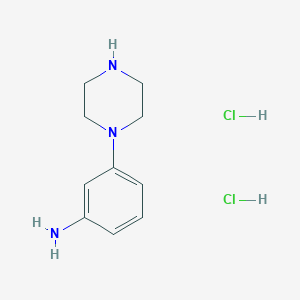
![L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B8065828.png)
![L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-](/img/structure/B8065842.png)

